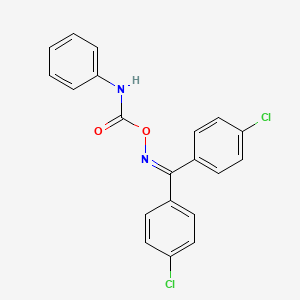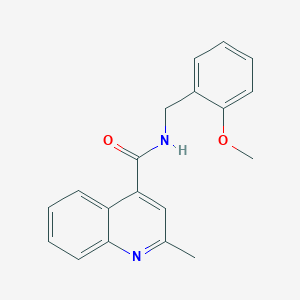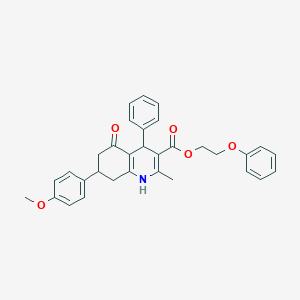![molecular formula C19H22N2O4S B5132728 N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5132728.png)
N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as HPP-4382, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It was first synthesized by scientists at The Scripps Research Institute in 2015 and has shown promising results in preclinical studies.
Mecanismo De Acción
N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide works by inhibiting the activity of a protein called heat shock protein 70 (Hsp70). Hsp70 is overexpressed in many types of cancer cells and plays a critical role in promoting cancer cell survival and proliferation. By inhibiting Hsp70, N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide induces cancer cell death and inhibits tumor growth.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to inhibiting Hsp70, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and modulate the immune system to enhance anti-tumor responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide is its specificity for Hsp70, which reduces the risk of off-target effects. It has also shown efficacy in inhibiting the growth of cancer cells that are resistant to traditional chemotherapy drugs. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are several potential future directions for research on N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide. One area of focus could be on optimizing its formulation and delivery to improve its efficacy and reduce potential side effects. Another potential direction could be on identifying biomarkers that could predict which patients are most likely to respond to treatment with N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide. Additionally, further studies could be conducted to investigate the potential use of N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide in combination with other cancer therapies to enhance its anti-tumor effects.
Métodos De Síntesis
The synthesis of N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide involves a multi-step process that includes the reaction of piperidine with 4-methylbenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 3-hydroxyaniline. The final product is obtained through crystallization and purification steps.
Aplicaciones Científicas De Investigación
N-(3-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential use in cancer treatment. It has shown efficacy in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In addition, it has been shown to be effective in inhibiting the growth of cancer cells that are resistant to traditional chemotherapy drugs.
Propiedades
IUPAC Name |
N-(3-hydroxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-5-7-18(8-6-14)26(24,25)21-11-9-15(10-12-21)19(23)20-16-3-2-4-17(22)13-16/h2-8,13,15,22H,9-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFLQPHZCZNZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(dimethylamino)phenyl]amino}-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5132661.png)




![3,4-dimethoxy-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5132707.png)
![ethyl {5-[N-(tert-butyl)glycyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B5132716.png)
![8-bromo-2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5132721.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5132746.png)
![6-ethyl-2-methyl-4-(1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5132748.png)
![3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5132755.png)